

2-Bromo-4-methylpyridin-3-ol chemical properties

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Compound of Interest

Compound Name: 2-Bromo-4-methylpyridin-3-ol

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An In-depth Technical Guide to **2-Bromo-4-methylpyridin-3-ol**: Properties, Synthesis, and Reactivity

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Abstract

This technical guide provides a comprehensive analysis of **2-Bromo-4-methylpyridin-3-ol** (CAS No. 1227578-74-6), a heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific molecule, this document leverages established chemical principles and draws upon data from structurally analogous compounds to detail its physicochemical properties, propose robust synthetic strategies, and explore its chemical reactivity. The guide focuses on the compound's utility in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions, offering field-proven insights and generalized experimental protocols for researchers, scientists, and drug development professionals.

Introduction and Molecular Structure

2-Bromo-4-methylpyridin-3-ol is a substituted pyridine derivative featuring three key functional groups that dictate its chemical behavior: a bromine atom at the 2-position, a hydroxyl group at the 3-position, and a methyl group at the 4-position. The pyridine ring itself is

an electron-deficient aromatic system, which, combined with these substituents, creates a molecule with multiple reactive sites.

- **The 2-Bromo Group:** Serves as an excellent leaving group, making this position the primary site for transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.
- **The 3-Hydroxyl Group:** Functions as a phenolic hydroxyl group, imparting acidic properties and providing a handle for O-alkylation, O-acylation, or other modifications. Its presence can also influence the electronic properties and reactivity of the pyridine ring.
- **The 4-Methyl Group:** An electron-donating group that can modulate the regioselectivity and rate of reactions on the pyridine ring.

The strategic placement of these groups makes **2-Bromo-4-methylpyridin-3-ol** a highly valuable intermediate for constructing complex molecular architectures, analogous to the well-established utility of related compounds like 2-Bromo-3-hydroxypyridine in pharmaceutical and agrochemical synthesis^{[1][2]}.

Physicochemical Properties

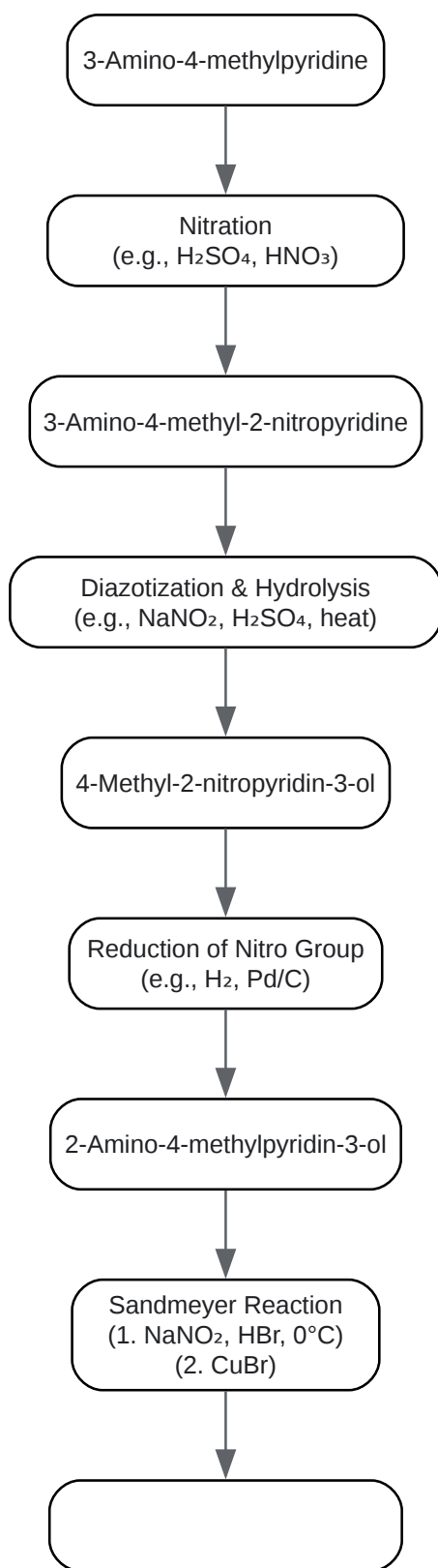
While extensive experimental data is not publicly available, the core physicochemical properties can be reliably identified or predicted based on the molecular structure.

Property	Value / Prediction	Source(s)
CAS Number	1227578-74-6	[3] [4] [5]
Molecular Formula	C ₆ H ₆ BrNO	[3] [4]
Molecular Weight	188.02 g/mol	[4]
Appearance	Predicted: White to off-white or light brown solid.	Analogy to [2]
Solubility	Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol); sparingly soluble in water.	Structural Analysis
pKa	Predicted: ~8-9 for the phenolic hydroxyl group.	Structural Analysis

Proposed Synthesis Pathway

A robust and logical synthetic route to **2-Bromo-4-methylpyridin-3-ol** can be designed based on established pyridine chemistry. One of the most prevalent methods for introducing a bromine atom onto a pyridine ring is through a Sandmeyer-type reaction, which involves the diazotization of a corresponding aminopyridine precursor[\[6\]](#).

A plausible synthetic workflow is outlined below:



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Caption: Proposed synthetic workflow for **2-Bromo-4-methylpyridin-3-ol**.

Causality Behind Experimental Choices:

- **Nitration:** Introducing a nitro group is a common strategy to functionalize the pyridine ring. The exact position is directed by the existing substituents.
- **Diazotization & Hydrolysis:** The amino group can be converted into a diazonium salt, which is then displaced by a hydroxyl group upon heating in an aqueous acidic medium.
- **Reduction:** The nitro group is reduced to an amine, setting the stage for the final bromination step. Catalytic hydrogenation is a clean and efficient method for this transformation.
- **Sandmeyer Reaction:** This classic reaction allows for the efficient conversion of the 2-amino group into a 2-bromo group via a diazonium salt intermediate, which is subsequently displaced by bromide, often catalyzed by copper(I) bromide[6][7]. Maintaining low temperatures (0 to -5 °C) during diazotization is critical to prevent premature decomposition of the diazonium salt[6].

Predicted Spectroscopic Data

For structural verification and quality control, spectroscopic analysis is essential. The following are predicted spectral characteristics for **2-Bromo-4-methylpyridin-3-ol**.

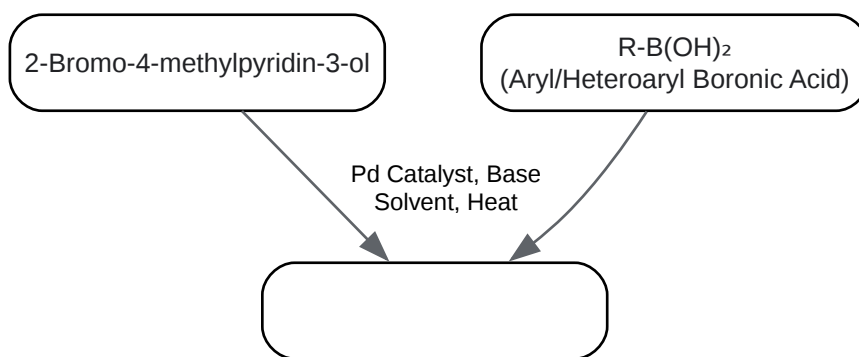
Technique	Predicted Characteristics
^1H NMR	- Aromatic Protons (2H): Two signals expected in the aromatic region (~ 7.0 - 8.5 ppm), likely appearing as doublets from H-5 and H-6. - Methyl Protons (3H): A singlet around ~ 2.2 - 2.5 ppm. - Hydroxyl Proton (1H): A broad singlet, chemical shift is concentration and solvent dependent.
^{13}C NMR	- Six distinct signals: Five for the pyridine ring carbons and one for the methyl carbon. - The carbon attached to bromine (C-2) would be significantly downfield. - The carbon attached to the hydroxyl group (C-3) would also be downfield.
IR Spectroscopy	- O-H Stretch: A broad absorption band in the region of 3200 - 3600 cm^{-1} . - C=C and C=N Stretches: Characteristic aromatic ring vibrations between 1400 - 1600 cm^{-1} . - C-Br Stretch: Absorption in the fingerprint region, typically below 700 cm^{-1} .
Mass Spectrometry	- Molecular Ion (M^+): A characteristic pair of peaks for the molecular ion due to the bromine isotopes, $[\text{M}]^+$ and $[\text{M}+2]^+$, with nearly equal intensity ($\sim 1:1$ ratio for ^{79}Br and ^{81}Br). Expected at m/z 187 and 189. - Key Fragment: Loss of a bromine atom ($[\text{M}-\text{Br}]^+$) would be a prominent fragmentation pathway.

Chemical Reactivity and Synthetic Applications

The true value of **2-Bromo-4-methylpyridin-3-ol** lies in its multifunctional nature, which allows for selective, sequential reactions. The C2-Br bond is the most versatile site for forming new bonds via palladium-catalyzed cross-coupling.

Suzuki-Miyaura Cross-Coupling

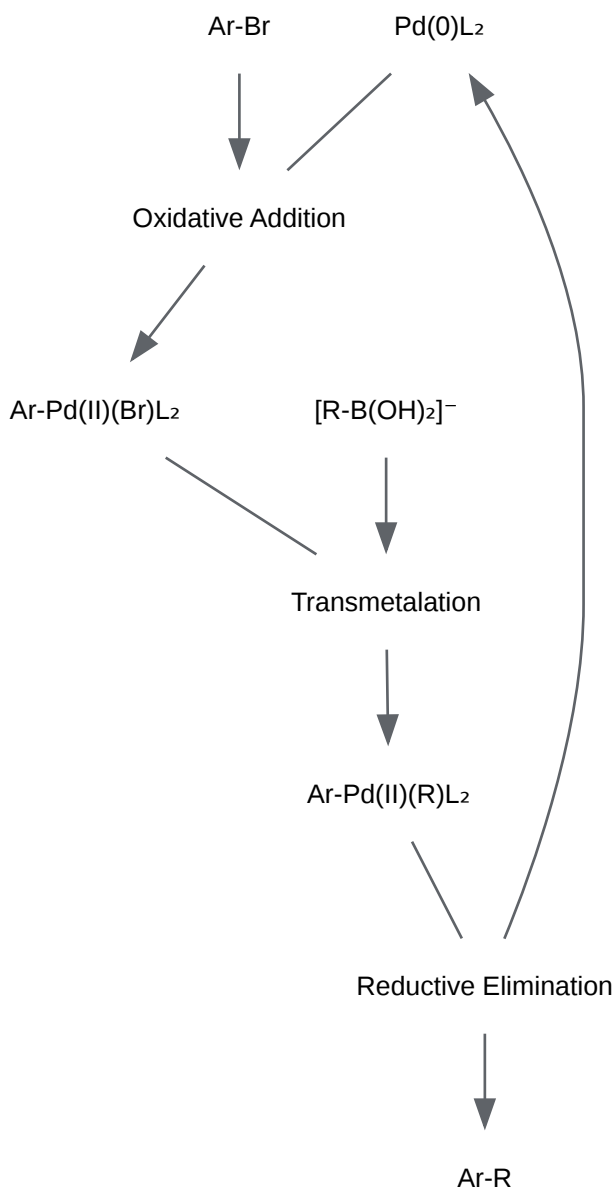
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron compound[8]. This is a cornerstone transformation for synthesizing biaryl and heteroaryl structures prevalent in pharmaceuticals.



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Caption: General scheme for Suzuki-Miyaura coupling.

Catalytic Cycle Explanation: The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.



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Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

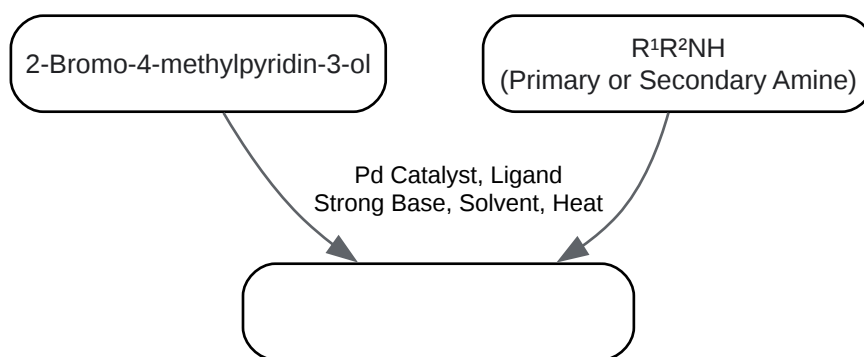
Generalized Experimental Protocol (Adapted from[9]):

- Materials:
 - **2-Bromo-4-methylpyridin-3-ol** (1.0 eq)

- Arylboronic acid (1.2-1.5 eq)
- Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
- Base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq)
- Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1)
- Procedure:
 - To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add **2-Bromo-4-methylpyridin-3-ol**, the arylboronic acid, the base, and the palladium catalyst.
 - Add the degassed solvent mixture via syringe.
 - Heat the reaction mixture (typically 80-110 °C) and monitor progress by TLC or LC-MS.
 - Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
 - Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by flash column chromatography.
- Self-Validation: The progress of the reaction should be monitored until the starting bromide is consumed. The identity and purity of the final product must be confirmed by spectroscopic methods (NMR, MS). The choice of base is crucial; stronger bases like K₃PO₄ are often required for less reactive substrates[9].

Buchwald-Hartwig Amination

This reaction is a premier method for forming C-N bonds, coupling aryl halides with amines[10]. It provides a direct route to N-substituted aminopyridines, which are key pharmacophores in numerous drug candidates.



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Caption: General scheme for Buchwald-Hartwig amination.

Mechanistic Considerations: The mechanism is similar to the Suzuki coupling, involving oxidative addition, but the key step is the formation of a palladium-amido complex followed by reductive elimination^{[10][11]}. The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, BINAP) is critical for facilitating the reductive elimination step and achieving high yields^[12]. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu), is required to deprotonate the amine or the intermediate palladium-amine complex^[13].

Generalized Experimental Protocol (Adapted from^[13]):

- **Materials:**
 - **2-Bromo-4-methylpyridin-3-ol** (1.0 eq)
 - Amine (1.2-1.5 eq)
 - Palladium Pre-catalyst (e.g., $Pd_2(dba)_3$, 1-2 mol%)
 - Phosphine Ligand (e.g., XPhos or BINAP, 2-4 mol%)
 - Base (e.g., NaOt-Bu or K_3PO_4 , 1.5-2.0 eq)
 - Anhydrous, Degassed Solvent (e.g., Toluene or Dioxane)
- **Procedure:**

- In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium pre-catalyst, ligand, and base.
- Add the solvent, followed by **2-Bromo-4-methylpyridin-3-ol** and the amine.
- Seal the vessel and heat the mixture (typically 80-110 °C) with vigorous stirring.
- Monitor the reaction by TLC or LC-MS.
- After completion, cool to room temperature, quench carefully with water or saturated ammonium chloride, and extract with an organic solvent.
- Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the residue by flash column chromatography.
- Trustworthiness: The protocol's reliability hinges on maintaining strictly anhydrous and oxygen-free conditions, as both the catalyst and the strong base are sensitive to air and moisture. The use of pre-catalysts and specialized ligands is field-proven to enhance reaction efficiency and substrate scope[10][12].

Role of the 3-Hydroxyl Group

The acidic proton of the 3-OH group can interfere with certain reactions, particularly those involving strongly basic or organometallic reagents (e.g., Grignard or organolithium reagents). In such cases, protection of the hydroxyl group as a methyl ether, silyl ether (e.g., TBDMS), or other suitable protecting group may be necessary prior to the main reaction, followed by a final deprotection step.

Safety and Handling

No specific safety data sheet (SDS) is publicly available for **2-Bromo-4-methylpyridin-3-ol**. However, based on analogous structures like 2-bromo-3-hydroxypyridine and 3-bromo-2-hydroxypyridine, the compound should be handled with care.

- Potential Hazards:
 - Causes skin irritation.

- Causes serious eye damage/irritation.
- May be harmful if swallowed (acute oral toxicity).
- May cause respiratory irritation.
- Recommended Personal Protective Equipment (PPE):
 - Chemical-resistant gloves (e.g., nitrile).
 - Safety goggles or a face shield.
 - Laboratory coat.
 - Work in a well-ventilated fume hood.

Always consult a comprehensive risk assessment before handling this chemical.

Conclusion

2-Bromo-4-methylpyridin-3-ol is a promising chemical intermediate poised for significant application in synthetic chemistry. Its trifunctional nature allows for selective and diverse chemical transformations, particularly through modern palladium-catalyzed cross-coupling reactions. While direct experimental data remains scarce, this guide provides a robust, scientifically-grounded framework for its synthesis, handling, and application. For researchers in drug discovery and materials science, this compound represents a valuable scaffold for the creation of novel and complex molecular entities.

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